molecular formula C29H24N4O3S3 B11539112 2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B11539112
M. Wt: 572.7 g/mol
InChI Key: CCMSQXMOKYBEBY-UHFFFAOYSA-N
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Description

This compound is a complex molecule with a fascinating structure. Let’s break it down:

    Chemical Name: 2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

    Molecular Formula: C₂₆H₂₀N₄O₂S₃

    Structure: It consists of a benzothiazole ring, a naphthalene moiety, and various functional groups.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound, but here’s a common one:

    Condensation Reaction: Start with 2-aminobenzothiazole and naphthalene-2-carbaldehyde. React them to form the intermediate 2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazole.

    Thiolation: Introduce thiol groups using reagents like thionyl chloride or Lawesson’s reagent.

    Amidation: Finally, amidate the intermediate with 2-aminoacetamide to obtain the target compound.

Industrial Production:

Industrial-scale production typically involves optimized versions of these steps, ensuring high yield and purity.

Chemical Reactions Analysis

    Oxidation: The sulfanyl groups can undergo oxidation to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

    Common Reagents: Thionyl chloride, sodium borohydride, and various acids and bases.

    Major Products: Sulfonated derivatives, amides, and reduced forms.

Scientific Research Applications

    Medicine: Investigated for potential antitumor and antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with enzymes and receptors.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets, modulating cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are related compounds, this specific structure stands out due to its combination of benzothiazole, naphthalene, and sulfanyl groups.

Similar Compounds

Properties

Molecular Formula

C29H24N4O3S3

Molecular Weight

572.7 g/mol

IUPAC Name

2-[2-[[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]amino]-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C29H24N4O3S3/c34-26(31-22-11-10-19-6-4-5-7-20(19)14-22)16-37-17-27(35)32-23-12-13-24-25(15-23)39-29(33-24)38-18-28(36)30-21-8-2-1-3-9-21/h1-15H,16-18H2,(H,30,36)(H,31,34)(H,32,35)

InChI Key

CCMSQXMOKYBEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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